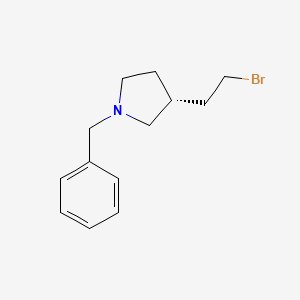

(R)-1-benzyl-3-(2-bromoethyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18BrN |

|---|---|

Molecular Weight |

268.19 g/mol |

IUPAC Name |

(3R)-1-benzyl-3-(2-bromoethyl)pyrrolidine |

InChI |

InChI=1S/C13H18BrN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1 |

InChI Key |

XZCHWGJKCVLKTL-ZDUSSCGKSA-N |

Isomeric SMILES |

C1CN(C[C@H]1CCBr)CC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CC1CCBr)CC2=CC=CC=C2 |

Origin of Product |

United States |

Asymmetric Synthetic Methodologies for R 1 Benzyl 3 2 Bromoethyl Pyrrolidine and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction with Enantiocontrol

The development of new and efficient synthetic routes for the asymmetric construction of the chiral pyrrolidine core is driven by the huge interest in this structural motif. nih.gov Key strategies include utilizing naturally available chiral molecules, applying asymmetric catalysis to induce stereoselectivity, and employing intramolecular cyclization reactions.

The chiral pool provides a powerful and direct route to enantiomerically pure compounds by using naturally occurring chiral molecules as starting materials. This strategy leverages the inherent stereochemistry of precursors like amino acids, sugars, and terpenes to construct complex chiral targets. For pyrrolidine synthesis, amino acids such as proline, 4-hydroxyproline, and alanine (B10760859) are common starting points. nih.govnih.gov

Key chiral precursors and their applications include:

Pyroglutamic Acid: This derivative of glutamic acid serves as a versatile starting material. Under Lewis acidic conditions, its derived hemiaminal can be trapped by electron-rich aromatics to form substituted pyrrolidines. The stereoselectivity (cis vs. trans) can be controlled by the choice of the nitrogen-protecting group. nih.gov

D- or L-Alanine: The synthesis of trans-2,5-dimethylpyrrolidines, important chiral auxiliaries, has been achieved starting from readily available D- or L-alanine. nih.gov

D-Mannitol: This sugar alcohol is a precursor for synthesizing various naturally occurring trans-2,5-dialkylpyrrolidines. It can be readily converted into chiral bisepoxides, which serve as key intermediates for the pyrrolidine ring formation. nih.govacs.org

(R)-Glyceraldehyde Acetonide: Derived from D-mannitol, this chiral building block can be used to synthesize new pyrrolidine-based organocatalysts through diastereoselective allylation of its derived imines. nih.gov

(S)-Proline: Proline-derived acyl chlorides can be used to prepare valuable chiral 2-aryl-substituted pyrrolidines. acs.org

| Chiral Precursor | Pyrrolidine Product Type | Reference |

| Pyroglutamic Acid | 2,5-Disubstituted Pyrrolidines | nih.gov |

| D- or L-Alanine | trans-2,5-Dimethylpyrrolidines | nih.gov |

| D-Mannitol | trans-2,5-Dialkylpyrrolidines | nih.govacs.org |

| (R)-Glyceraldehyde | 2-Substituted Pyrrolidines | nih.gov |

| (S)-Proline | 2-Aryl-Substituted Pyrrolidines | acs.org |

Asymmetric catalysis has emerged as a cornerstone for the efficient construction of complex chiral molecules, offering powerful alternatives to chiral pool synthesis. mdpi.com This approach utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. For pyrrolidine synthesis, metal-catalyzed, organocatalytic, and biocatalytic methods are prominent.

Transition metal catalysis provides a versatile toolkit for forming the pyrrolidine ring with high stereocontrol. Chiral ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Rhodium-Catalyzed C–H Insertion: Davies and coworkers developed a method using a chiral rhodium(II) catalyst for two consecutive C–H insertions into N-Boc-pyrrolidine, yielding C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org

Palladium-Catalyzed Arylation: An enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine was developed by Campos and coworkers. This method involves an initial enantioselective deprotonation, followed by transmetalation and a palladium-catalyzed cross-coupling reaction to install aryl groups at the 2- and 5-positions. nih.govacs.org

Iridium-Catalyzed Allylic Substitution: Feringa's group developed an elegant strategy using a chiral iridium catalyst for the double allylic substitution of ammonia (B1221849) into a carbonate precursor, providing access to both enantiomers of a key precursor to 2,5-divinylpyrrolidine. nih.govacs.org

Ring-Closing Enyne Metathesis: This reaction provides an efficient method for preparing chiral pyrrolidine derivatives from substrates containing a basic or nucleophilic nitrogen atom under mild conditions, often without the need for ethylene (B1197577) gas. nih.gov

| Reaction Type | Metal Catalyst (Example) | Pyrrolidine Product | Reference |

| Asymmetric C–H Insertion | Chiral Rhodium(II) Complex | C2-Symmetrical 2,5-Disubstituted | acs.org |

| Asymmetric Arylation | Palladium with Chiral Ligand | 2,5-Diarylpyrrolidines | nih.govacs.org |

| Allylic Substitution | Chiral Iridium Complex | 2,5-Divinylpyrrolidine | nih.govacs.org |

| Ring-Closing Metathesis | Ruthenium (Grubbs' Catalyst) | Unsaturated Pyrrolidines | nih.gov |

Organocatalysis, which uses small, metal-free organic molecules to catalyze chemical transformations, has become the third pillar of asymmetric catalysis. nih.gov The pyrrolidine scaffold itself is a privileged motif in many organocatalysts, most notably in the amino acid proline and its derivatives. mdpi.comnih.gov

Proline and its Derivatives: L-proline was found to effectively catalyze intermolecular aldol (B89426) reactions with significant enantioselectivities. nih.gov A major breakthrough was the development of diarylprolinol silyl (B83357) ethers, which are highly efficient organocatalysts for a wide range of transformations, including the functionalization of aldehydes. mdpi.comnih.gov

"Clip-Cycle" Synthesis: A strategy termed "clip-cycle" synthesis uses a chiral phosphoric acid to catalyze an enantioselective intramolecular aza-Michael cyclization, forming 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.ukacs.org

Cinchona Alkaloid Catalysis: Primary amines derived from Cinchona alkaloids have been shown to be a privileged class of organocatalysts. They activate enones via iminium ion formation to promote novel cyclization reactions, yielding highly functionalized pyrrolidines after in situ reduction. rsc.org

[3+2] Cycloadditions: The [3+2] cycloaddition between an azomethine ylide and an alkene is one of the most powerful methods for constructing the pyrrolidine ring. researchgate.net This reaction can be catalyzed by various organocatalysts to achieve high diastereo- and enantioselectivity, generating pyrrolidines with multiple stereocenters. rsc.orgacs.org

| Organocatalyst Type | Key Reaction(s) | Pyrrolidine Product Type | Reference(s) |

| Proline / Diarylprolinol Silyl Ethers | Aldol, Michael Addition | Polysubstituted Pyrrolidines | mdpi.comnih.govresearchgate.net |

| Chiral Phosphoric Acid | Intramolecular Aza-Michael | Disubstituted & Spiropyrrolidines | whiterose.ac.ukacs.org |

| Cinchona Alkaloid Amines | Michael/Condensation/Reduction | Disubstituted Prolines | rsc.org |

| Secondary Amines | [3+2] Cycloaddition | Polysubstituted Pyrrolidines | researchgate.netrsc.org |

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. Engineered enzymes provide novel synthetic routes to chiral molecules that are often challenging to access through traditional chemical methods.

Engineered Cytochrome P450s: An enzymatic platform has been developed for constructing chiral pyrrolidines via intramolecular C(sp³)–H amination. escholarship.orgnih.gov Through directed evolution, a cytochrome P411 enzyme was engineered to catalyze the insertion of an alkyl nitrene into C-H bonds, forming pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. nih.govacs.orgcaltech.edunih.gov This represents a new-to-nature enzyme-catalyzed reaction. acs.org

Transaminases (TAs): Transaminases have been applied in the stereoselective synthesis of 2-substituted chiral pyrrolidines starting from commercially available ω-chloroketones. acs.org The enzyme catalyzes the reductive amination of the ketone to a chiral amine, which then undergoes a spontaneous intramolecular cyclization to form the pyrrolidine ring. By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the product can be accessed with excellent enantiomeric excess. acs.org

| Enzyme Class | Reaction Type | Substrate Example | Product Type | Reference(s) |

| Engineered Cytochrome P411 | Intramolecular C-H Amination | Organic Azides | Chiral Pyrrolidines | escholarship.orgnih.govcaltech.edunih.gov |

| Transaminases (TAs) | Reductive Amination / Cyclization | ω-Chloroketones | 2-Substituted Pyrrolidines | acs.org |

Intramolecular cyclization is a powerful strategy that involves forming the heterocyclic ring from a suitably functionalized acyclic precursor. rsc.org These reactions are often thermodynamically and kinetically favorable. When combined with asymmetric catalysis, they provide efficient and stereocontrolled access to chiral pyrrolidines.

Intramolecular Aza-Michael Reaction: As seen in the "clip-cycle" approach, an N-protected amine can undergo aza-Michael cyclization onto a tethered α,β-unsaturated thioester. whiterose.ac.ukacs.org This cyclization, when catalyzed by a chiral Brønsted acid, proceeds with high enantioselectivity. acs.org

Enzymatic Intramolecular C-H Amination: The biocatalytic approach using engineered cytochrome P411 enzymes is a prime example of an intramolecular cyclization strategy. nih.gov An azide (B81097) precursor is converted in situ to a nitrene intermediate, which then undergoes an intramolecular C-H insertion to forge the pyrrolidine ring. nih.govcaltech.edunih.gov

Ring-Closing Metathesis (RCM): Ring-closing enyne metathesis is an effective method for synthesizing pyrrolidine derivatives via intramolecular cyclization of acyclic precursors containing both an alkene and an alkyne. nih.gov

These strategies often overlap with catalytic methods, as the key cyclization step is typically rendered asymmetric by a chiral metal complex, organocatalyst, or enzyme.

Asymmetric Catalysis for Stereoselective Cyclization

Enantioselective Introduction of the (R)-Stereocenter

The crucial step in the synthesis of the target molecule is the establishment of the (R)-stereocenter at the 3-position of the pyrrolidine ring. Various methodologies have been developed to achieve high enantioselectivity in the formation of chiral pyrrolidines.

The formation of the pyrrolidine ring itself can be controlled to yield the desired (R) configuration. One of the most powerful methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This method is highly stereo- and regioselective and can generate multiple stereocenters in a single step. nih.govmappingignorance.org The choice of chiral catalyst, often a metal complex with a chiral ligand, is critical in directing the stereochemical outcome of the cycloaddition to favor the formation of the (R)-enantiomer. mappingignorance.org

Another strategy involves the cyclization of acyclic precursors where the stereochemistry is set during the ring-closing step. For instance, an enantioselective approach to a pyrrolidine derivative can be achieved through the cyclization of an alcohol precursor using a hydride base. nih.gov Additionally, transaminase-triggered cyclizations of ω-chloroketones have been shown to produce chiral 2-substituted pyrrolidines with high enantiomeric excess, offering a biocatalytic route to establishing the desired stereocenter. acs.org

The puckering of the pyrrolidine ring, influenced by substituents, also plays a role in its conformational preference and can be a factor in controlling the stereochemical outcome of reactions. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of (R)-pyrrolidines, a chiral auxiliary can be attached to the precursor molecule to direct the formation of the desired stereocenter.

One common approach involves the use of chiral auxiliaries derived from amino acids or other readily available chiral molecules. nih.gov For example, the Enders SAMP/RAMP hydrazone alkylation reaction utilizes (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) as chiral auxiliaries to achieve asymmetric α-alkylation of ketones and aldehydes, which can be precursors to chiral pyrrolidines. wikipedia.org The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile from the less hindered face, leading to the formation of a specific enantiomer. wikipedia.org

Another example is the use of N-tert-butanesulfinylimines in diastereoselective 1,3-dipolar cycloadditions with azomethine ylides. acs.org The chiral sulfinyl group effectively controls the facial selectivity of the cycloaddition, leading to the formation of densely substituted pyrrolidines with high diastereoselectivity. acs.org The auxiliary can then be removed in a subsequent step to yield the enantiomerically enriched pyrrolidine.

The table below summarizes some chiral auxiliaries used in asymmetric synthesis.

| Chiral Auxiliary | Type of Reaction | Reference |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Alkylation | wikipedia.org |

| (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | Alkylation | wikipedia.org |

| N-tert-butanesulfinylimine | 1,3-Dipolar Cycloaddition | acs.org |

| Oxazolidinones | Alkylation, Aldol Reactions | wikipedia.org |

| Camphorsultam | Various | wikipedia.org |

Regioselective Introduction of the Benzyl (B1604629) Substituent

The introduction of the benzyl group onto the nitrogen atom of the pyrrolidine ring is a crucial step in the synthesis of the target molecule. This N-alkylation reaction must be regioselective, targeting the nitrogen atom specifically.

In many synthetic routes, the benzyl group is introduced at an early stage. For instance, N-benzyl-protected amino acids can serve as starting materials for the construction of the pyrrolidine ring. researchgate.net Alternatively, the benzylation can be performed on a pre-formed pyrrolidine ring. This is typically achieved by reacting the pyrrolidine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. wikipedia.org The nitrogen atom of the pyrrolidine acts as a nucleophile, displacing the halide from the benzyl group. wikipedia.org

The choice of reaction conditions, including the base and solvent, can influence the efficiency of the N-benzylation. For substrates with multiple nucleophilic sites, protecting groups may be necessary to ensure that only the pyrrolidine nitrogen is benzylated.

Selective Introduction of the 2-Bromoethyl Moiety

The final key transformation is the introduction of the 2-bromoethyl group at the 3-position of the pyrrolidine ring. This is typically achieved by converting a precursor, such as (R)-2-(1-benzylpyrrolidin-3-yl)ethanol, into the corresponding bromide. nih.gov

Several reagents and protocols are available for the conversion of primary alcohols to alkyl bromides. The choice of reagent is often dictated by the substrate's sensitivity to acidic conditions and the desired stereochemical outcome.

Commonly used brominating agents include:

Phosphorus tribromide (PBr₃): This is a widely used reagent for converting primary and secondary alcohols to alkyl bromides. commonorganicchemistry.comorgosolver.com The reaction typically proceeds with inversion of configuration at a stereocenter due to an Sₙ2 mechanism. commonorganicchemistry.comorgosolver.com

Appel Reaction (CBr₄/PPh₃): The combination of carbon tetrabromide and triphenylphosphine (B44618) is another effective method for the bromination of alcohols. commonorganicchemistry.com Similar to PBr₃, this reaction also proceeds via an Sₙ2 mechanism, resulting in stereochemical inversion. commonorganicchemistry.com

Thionyl bromide (SOBr₂): This reagent is more reactive than thionyl chloride and can be used for the bromination of alcohols. commonorganicchemistry.com

Hydrogen bromide (HBr): Concentrated hydrobromic acid can be used, often in combination with sulfuric acid, to convert alcohols to alkyl bromides. chemguide.co.uk However, the strongly acidic conditions can lead to side reactions and may not be suitable for all substrates. libretexts.org

The table below provides a comparison of common bromination reagents.

| Reagent | Mechanism | Stereochemistry | Conditions | Reference |

| PBr₃ | Sₙ2 | Inversion | Mild | commonorganicchemistry.comorgosolver.com |

| CBr₄/PPh₃ | Sₙ2 | Inversion | Mild | commonorganicchemistry.com |

| SOBr₂ | Sₙ2 | Inversion | Varies | commonorganicchemistry.com |

| HBr | Sₙ1 or Sₙ2 | Racemization or Inversion | Harsh, Acidic | chemguide.co.ukmasterorganicchemistry.com |

The conversion of an alcohol to an alkyl bromide is a substitution reaction where the hydroxyl group is replaced by a bromine atom. chemistrysteps.com The hydroxyl group is a poor leaving group, so it must first be activated. masterorganicchemistry.com

In the case of reagents like PBr₃ and SOBr₂, the reaction proceeds through the formation of a good leaving group in situ. For PBr₃, the alcohol's oxygen atom attacks the phosphorus atom, displacing a bromide ion. The resulting intermediate has a good leaving group, which is then displaced by the bromide ion in an Sₙ2 reaction. orgosolver.com This backside attack by the nucleophilic bromide ion results in the inversion of stereochemistry at a chiral center. orgosolver.com

For primary alcohols, the reaction with hydrogen halides also generally proceeds through an Sₙ2 mechanism. masterorganicchemistry.comchemistrysteps.com The alcohol is first protonated by the acid to form an oxonium ion, creating a good leaving group (water). The halide ion then acts as a nucleophile and displaces the water molecule. masterorganicchemistry.com With secondary and tertiary alcohols, an Sₙ1 mechanism involving a carbocation intermediate becomes more likely, which can lead to rearrangements and a loss of stereochemical integrity. masterorganicchemistry.comorganicchemistrytutor.com

The thermodynamics of the reaction are generally favorable, driving the formation of the more stable alkyl bromide from the alcohol. The order of reactivity for hydrogen halides is HI > HBr > HCl. libretexts.org

Optimization of Reaction Conditions and Yields

For instance, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives, which involves the reaction of a 3-hydroxy-3-pyrrolin-2-one with an amine, demonstrates a typical optimization process. Researchers systematically vary parameters such as the reactant ratio, solvent, and concentration to maximize product yield. beilstein-journals.org

In a model reaction to produce compound 10aa (see Table 1), the initial yield using glacial acetic acid as a solvent was only 36%. beilstein-journals.org By changing the solvent to dimethylformamide (DMF), the yield increased to 62%. beilstein-journals.org A further switch to ethanol, a greener solvent, dramatically improved the yield to 72%. beilstein-journals.org Subsequent optimization of the reactant ratio and solvent volume pushed the final yield to 89%. beilstein-journals.org This systematic approach of screening solvents, adjusting reactant stoichiometry, and modifying concentrations is fundamental to achieving efficient chemical transformations.

Table 1: Optimization of Reaction Conditions for the Synthesis of an Analogous Pyrrolidine Derivative (10aa) beilstein-journals.org

| Entry | Reactant Ratio (4a:9a) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1:2.5 | DMF | 95 | 6 | 62 |

| 2 | 1:2.5 | AcOH | 95 | 9.5 | 36 |

| 3 | 1:1 | Ethanol | 80 | 5 | 69 |

| 4 | 1:2.5 | Ethanol | 80 | 3 | 72 |

| 5 | 1:4 | Ethanol | 80 | 5 | 82 |

| 6 | 1:4 | Ethanol (Conc. 0.5 M) | 80 | 5 | 86 |

| 7 | 1:4 | Ethanol (Conc. 0.75 M) | 80 | 5 | 89 |

Applying these principles to the synthesis of (R)-1-benzyl-3-(2-bromoethyl)pyrrolidine, a key precursor is often the corresponding alcohol, (R)-1-benzyl-3-(2-hydroxyethyl)pyrrolidine. The conversion of the alcohol to the bromide is a standard transformation (e.g., using PBr₃ or the Appel reaction). The optimization of this step would involve controlling the temperature to minimize side reactions, selecting the appropriate brominating agent and solvent, and developing a purification strategy to isolate the target compound with high purity.

Scalability and Process Chemistry Considerations for Enantiopure Production

Transitioning a synthetic route from a laboratory scale to industrial production introduces numerous challenges. Key considerations include the cost of raw materials, the safety of the chemical processes, the environmental impact (green chemistry), and the ability to consistently produce the final product with high enantiomeric purity.

A practical and scalable process for the synthesis of the closely related precursor, (S)-1-benzyl-3-hydroxypyrrolidine, has been developed and successfully scaled up to produce a 252 kg batch. researchgate.net This process provides valuable insights into the considerations for large-scale production of enantiopure 3-substituted pyrrolidines.

The key features of this scalable process include:

Accessible Starting Materials : The synthesis begins with cis-1,4-butenediol, a readily available industrial chemical. researchgate.net

Efficient Ring Formation : The starting diol is converted to 1-benzyl-3-pyrroline. researchgate.net

Asymmetric Hydroboration : The crucial enantioselective step is an asymmetric hydroboration of the pyrroline. For large-scale work, the borane (B79455) reagent is generated in situ from sodium borohydride (B1222165) (NaBH₄) and boron trifluoride etherate (BF₃–OEt₂), which is safer and more cost-effective than using pre-formed, highly reactive borane complexes. The chirality is induced by using (+)-α-pinene as a chiral auxiliary. researchgate.net

Chiral Purification : After the oxidation of the borane intermediate, the crude product is obtained with a good, but not perfect, enantiomeric excess. To achieve high enantiopurity (>99% ee), a classical resolution step is employed. This is achieved through diastereomeric salt formation with a suitable chiral acid. researchgate.net This method is a robust and widely used industrial technique for separating enantiomers, as the resulting diastereomeric salts have different physical properties (e.g., solubility), allowing one to be selectively crystallized. researchgate.netadvanceseng.com

The subsequent conversion of the resulting (R)-1-benzyl-3-hydroxypyrrolidine to this compound on a large scale would require careful selection of reagents to ensure safety, minimize waste, and facilitate purification.

Advanced Spectroscopic and Computational Analysis of R 1 Benzyl 3 2 Bromoethyl Pyrrolidine

Advanced Spectroscopic Techniques for Stereochemical and Conformational Elucidation

Chiroptical spectroscopy is a powerful, non-destructive method for determining the absolute configuration of chiral molecules in solution. nih.govmdpi.com This family of techniques, including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), measures the differential interaction of a chiral molecule with left and right circularly polarized light. hindsinstruments.comwikipedia.org

For (R)-1-benzyl-3-(2-bromoethyl)pyrrolidine, the absolute configuration at the C3 stereocenter can be unequivocally assigned by comparing the experimental VCD spectrum with a quantum-chemically predicted spectrum. nih.gov The process involves:

Computational Modeling : The potential energy surface of the molecule is explored to identify all low-energy conformers.

Spectrum Prediction : The VCD spectrum for the (R)-configuration is calculated by taking a Boltzmann-weighted average of the spectra predicted for each individual conformer using Density Functional Theory (DFT).

Comparison : The resulting theoretical spectrum is compared with the experimental VCD spectrum. A match confirms the absolute configuration, while a mirror-image spectrum would indicate the opposite enantiomer.

VCD is particularly advantageous as it provides information on the stereochemistry of the entire molecule, reflecting its three-dimensional structure in solution. wikipedia.orgresearchgate.net

| Technique | Principle | Application to this compound |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. hindsinstruments.com | Primary method. Comparison of experimental spectrum with DFT-calculated spectrum for the (R)-enantiomer confirms the absolute configuration. nih.gov |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. | Applicable if the molecule has suitable chromophores (e.g., the benzyl (B1604629) group). The sign of Cotton effects is compared with theoretical predictions. mdpi.com |

| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation as a function of wavelength. | Provides complementary data to ECD, as they are related by the Kronig-Kramers transforms. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for assessing the chemical purity of a sample. For chiral compounds, its utility can be extended to determine enantiomeric purity through the use of chiral solvating agents (CSAs). nih.govresearchgate.net

Enantiomers are indistinguishable in a standard NMR spectrum because they are isochronous in an achiral environment. However, adding a CSA to the NMR sample of this compound creates transient diastereomeric complexes, which are no longer energetically equivalent. This interaction results in the separation of NMR signals for the R- and S-enantiomers, allowing for their quantification. rsc.org

The enantiomeric excess (% ee) can be calculated by integrating the well-resolved proton signals corresponding to each enantiomer. This method is fast, requires no derivatization of the analyte, and provides a direct measure of enantiomeric purity. unipi.it

| Proton | (R)-enantiomer Shift (ppm) | (S)-enantiomer Shift (ppm) | Chemical Shift Difference (Δδ in ppm) |

|---|---|---|---|

| Benzylic CH2 | 3.55 (d) | 3.52 (d) | 0.03 |

| Pyrrolidine (B122466) H3 | 2.80 (m) | 2.85 (m) | 0.05 |

| Note: Data are hypothetical examples of expected signal splitting upon addition of a chiral solvating agent to a scalemic mixture. |

Single-crystal X-ray diffraction (SCXRD) is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. tandfonline.comscichemj.orgmdpi.com This technique requires a high-quality single crystal of the compound.

The analysis of the diffraction data from a crystal of this compound would yield precise bond lengths, bond angles, and torsion angles, providing a static image of the molecule's conformation in the solid state. iucr.org

Crucially, for a non-centrosymmetric space group, the absolute configuration can be determined through the analysis of anomalous dispersion effects. The refinement of the Flack parameter is a standard method for this purpose. wikipedia.orgox.ac.uk A Flack parameter value close to zero, with a small standard uncertainty, confirms that the refined stereochemistry is correct. ed.ac.ukmdpi.comflack.ch If the compound itself does not crystallize well, forming a salt with a known chiral acid or base can facilitate crystallization and still allow for the determination of the target molecule's absolute configuration.

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P212121 | A common chiral space group, indicating an enantiopure sample. |

| Unit Cell Dimensions | a=8.5 Å, b=10.2 Å, c=15.4 Å | Defines the size and shape of the repeating unit in the crystal. |

| Flack Parameter (x) | 0.02(5) | A value near 0 confirms the assigned (R)-configuration is correct. ed.ac.uk |

Computational Chemistry and Molecular Modeling

Computational methods are essential complements to experimental techniques, providing insights into molecular properties that are difficult or impossible to observe directly, such as conformational dynamics and reaction energetics. researchgate.net

The five-membered pyrrolidine ring of this compound is not planar and exists as a dynamic equilibrium of puckered conformations. nih.gov The two primary conformations are the "envelope" (with four atoms coplanar and the fifth out of the plane) and the "twist" (with no three atoms coplanar). These conformers interconvert via a low-energy process known as pseudorotation. researchgate.netrsc.org

Computational conformational analysis can map the potential energy surface (PES) of the pyrrolidine ring. rsc.org By systematically varying the ring's puckering coordinates, the relative energies of different envelope and twist forms can be calculated. The presence of bulky benzyl and bromoethyl substituents significantly influences the conformational preferences, favoring conformations that minimize steric hindrance. nih.govresearchgate.net Understanding these preferences is critical for interpreting spectroscopic data and predicting the molecule's reactivity.

Quantum chemical calculations are used to determine the electronic structure and energetics of molecules with high accuracy. nih.gov

Density Functional Theory (DFT) is a widely used method for optimizing the geometry of different conformers of this compound and calculating their relative stabilities. acs.orgnih.gov These calculations are also fundamental for predicting the theoretical VCD and ECD spectra required for absolute configuration assignment.

Møller-Plesset perturbation theory (MP2) is a higher-level ab initio method that often provides more accurate energies, especially for systems where dispersion forces are important. nih.govnih.gov While more computationally expensive than DFT, MP2 can be used to refine the relative energies of key conformers. researchgate.netsobereva.com

Both methods are also crucial for studying reaction mechanisms by locating and calculating the energies of transition states. rsc.orgresearchgate.netrsc.orgacs.org This allows for the prediction of reaction barriers and pathways, providing a molecular-level understanding of the compound's chemical behavior. acs.org

| Method | Primary Use | Advantages | Limitations |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, relative conformer energies, spectroscopic predictions. nih.gov | Good balance of accuracy and computational cost. | Some functionals may poorly describe dispersion interactions. |

| Møller-Plesset Perturbation Theory (MP2) | High-accuracy single-point energy calculations, benchmarking DFT results. nih.gov | Explicitly includes electron correlation; generally better for non-covalent interactions. | Significantly higher computational cost than DFT. |

Reaction Mechanism Elucidation via Computational Studies

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving substituted pyrrolidines. While specific computational studies on this compound are not extensively documented in publicly available literature, the mechanisms of analogous structures provide a robust framework for understanding its potential reactivity. A primary reaction pathway anticipated for this compound is an intramolecular cyclization, driven by the nucleophilic pyrrolidine nitrogen attacking the electrophilic carbon bearing the bromine atom. This process would lead to the formation of a bicyclic indolizidinium or pyrroloisoquinolinium system, depending on the reaction conditions.

Computational investigations into similar intramolecular cyclization reactions of N-benzylpyrrolidine derivatives have been performed to map out the potential energy surface of the reaction. figshare.com These studies typically involve locating the transition state structures and calculating the activation energies for the proposed mechanistic steps. For instance, in the acid-catalyzed intramolecular cyclization of 1-benzyl-2-(nitromethylene)pyrrolidines, computational methods are employed to evaluate the feasibility of different cyclization pathways and to predict the structure of the resulting products. figshare.comresearchgate.net

Table 1: Illustrative Energetic Data from a Hypothetical DFT Study of Intramolecular Cyclization

| Parameter | Description | Hypothetical Value (kcal/mol) |

| ΔG‡ (Activation Energy) | The energy barrier that must be overcome for the intramolecular cyclization to occur. | +15 to +25 |

| ΔG_rxn (Reaction Energy) | The net free energy change of the reaction, indicating whether the product is thermodynamically favored. | -10 to -20 |

| Transition State Geometry | The molecular geometry at the highest point of the reaction energy profile. | Characterized by an elongated C-Br bond and a forming N-C bond. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from computational studies on reaction mechanisms.

Furthermore, computational models can explore the influence of solvents and different substituents on the reaction mechanism and stereoselectivity. DFT calculations have been successfully used to explain the diastereoselectivity in the formation of indolizidine alkaloids from N-allylpyrroles, providing a basis for understanding how the stereochemistry of the starting material, such as the (R)-configuration in the target compound, would influence the stereochemical outcome of the cyclization. researchgate.net

Intermolecular Interactions and Template Effects

The study of intermolecular interactions is crucial for understanding the solid-state properties, crystal packing, and potential for molecular recognition of this compound. Computational methods are instrumental in analyzing the network of non-covalent interactions that govern the supramolecular assembly of molecules in a crystal lattice.

Hirshfeld surface analysis is a common computational technique used to visualize and quantify intermolecular interactions within a crystal structure. This method maps various properties onto the molecular surface, such as the distance from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, allowing for the identification of regions involved in specific interactions like hydrogen bonds and van der Waals contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov

For a molecule like this compound, one would expect a variety of weak non-covalent interactions, including C-H···π interactions involving the benzyl group, and potentially weak C-H···Br or C-H···N hydrogen bonds. Quantum chemical calculations, such as DFT, can be used to compute the energies of these interactions, providing insight into the stability of different crystal packing arrangements. The analysis of pairwise interaction energies helps to understand the dominant forces in the molecular assembly. nih.gov

Table 2: Illustrative Data on Intermolecular Interactions from Computational Analysis

| Interaction Type | Description | Key Atoms Involved | Typical Calculated Energy (kcal/mol) |

| C-H···π | Interaction between a C-H bond and the π-system of the benzyl ring. | Pyrrolidine C-H and Benzyl Ring Carbons | -1.5 to -2.5 |

| van der Waals | General non-specific attractive and repulsive forces between molecules. | All atoms | Variable |

| Weak C-H···Br | A weak hydrogen bond between a C-H donor and the bromine atom as an acceptor. | Pyrrolidine/Benzyl C-H and Bromine | -0.5 to -1.5 |

Note: The values in this table are hypothetical and intended to illustrate the nature of data obtained from computational analyses of intermolecular forces.

Chemical Reactivity and Synthetic Transformations of R 1 Benzyl 3 2 Bromoethyl Pyrrolidine

Reactivity of the Bromoethyl Moiety

The carbon-bromine (C-Br) bond in the ethyl side chain is the most reactive site for nucleophilic attack and elimination. As a primary alkyl bromide, its reactivity is well-defined by established mechanistic principles.

The bromoethyl group of (R)-1-benzyl-3-(2-bromoethyl)pyrrolidine is a primary alkyl halide. This structural feature overwhelmingly favors the bimolecular nucleophilic substitution (SN2) pathway over the unimolecular (SN1) route. The SN1 mechanism, which proceeds through a carbocation intermediate, is highly disfavored due to the inherent instability of a primary carbocation.

The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This backside attack mechanism dictates the stereochemistry of the reaction. However, since the reaction center is not a stereocenter, the chirality of the (R)-pyrrolidine ring remains unaffected.

A wide array of nucleophiles can be employed to displace the bromide, leading to a diverse range of functionalized pyrrolidine (B122466) derivatives. This transformation is fundamental for building molecular complexity. For instance, the reaction with sodium azide (B81097) is a common method for introducing an azide group, which can be further transformed, such as into an amine or a triazole. nih.gov Similarly, various oxygen, sulfur, and nitrogen-based nucleophiles can be used. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound Structure |

|---|---|---|---|

| Azide | Sodium Azide (NaN3) | Alkyl Azide | (R)-1-benzyl-3-(2-azidoethyl)pyrrolidine |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | (R)-4-(1-benzylpyrrolidin-3-yl)butanenitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | 2-((R)-1-benzylpyrrolidin-3-yl)ethanol |

| Alkoxide | Sodium Methoxide (NaOCH3) | Ether | (R)-1-benzyl-3-(2-methoxyethyl)pyrrolidine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | (R)-1-benzyl-3-(2-(phenylthio)ethyl)pyrrolidine |

| Amine | Ammonia (B1221849) (NH3) | Primary Amine | 2-((R)-1-benzylpyrrolidin-3-yl)ethan-1-amine |

Elimination reactions, primarily the bimolecular elimination (E2) mechanism, compete with SN2 substitution. In an E2 reaction, a strong base abstracts a proton from the carbon adjacent to the one bearing the leaving group, leading to the formation of a double bond. For this compound, this results in the formation of (R)-1-benzyl-3-vinylpyrrolidine.

The outcome of the reaction (substitution vs. elimination) is highly dependent on the reaction conditions, particularly the nature of the base and the temperature.

Favoring Substitution (SN2): Good nucleophiles that are weak bases (e.g., N3-, CN-, Cl-) and lower temperatures favor the SN2 pathway.

Favoring Elimination (E2): Strong, sterically hindered bases are used to promote elimination. The bulkiness of the base (e.g., potassium tert-butoxide) makes it difficult to act as a nucleophile, so it preferentially abstracts a proton. Higher temperatures also generally favor elimination over substitution.

Table 2: Comparison of Conditions for SN2 vs. E2 Reactions

| Factor | Favors SN2 (Substitution) | Favors E2 (Elimination) |

|---|---|---|

| Base/Nucleophile | Strong nucleophile, weak base (e.g., I-, RS-, N3-) | Strong, sterically hindered base (e.g., KOC(CH3)3) |

| Temperature | Lower temperatures | Higher temperatures |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less polar or matches conjugate acid of base |

The C(sp³)-Br bond of the bromoethyl moiety can also be activated for carbon-carbon or carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. While these reactions are traditionally more common for C(sp²)-halides, modern methods have expanded their scope.

One potential pathway involves the formation of an organometallic reagent, such as a Grignard reagent, by reacting the compound with magnesium metal. This nucleophilic species can then react with various electrophiles.

More advanced methods include cross-electrophile coupling reactions. For example, iron-catalyzed protocols have been developed to couple alkyl halides with disulfides to form thioethers, proceeding without the need for strong bases and thus avoiding competing elimination pathways. nih.govchemrxiv.org Palladium-catalyzed reactions, such as the Suzuki or Sonogashira couplings, could also be adapted for C(sp³)-C(sp²) or C(sp³)-C(sp) bond formation, respectively, often requiring specific ligands and conditions to facilitate the challenging oxidative addition step. nih.govresearchgate.net

Reactivity of the Pyrrolidine Nitrogen and Ring System

The N-benzylpyrrolidine core of the molecule offers additional sites for chemical modification, although these are generally less reactive than the bromoethyl side chain.

The nitrogen atom in this compound is a tertiary amine. As such, it can act as a nucleophile and react with alkyl halides in an N-alkylation reaction to form a quaternary ammonium (B1175870) salt. This process introduces a permanent positive charge and adds another substituent to the nitrogen.

N-acylation , the formation of an amide, is not possible directly on the tertiary amine. This transformation requires a two-step sequence:

N-Debenzylation: The benzyl (B1604629) group must first be removed. This is a common protecting group strategy, and its cleavage is typically achieved through catalytic hydrogenation. Using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, the benzyl group is cleaved to yield toluene (B28343) and the corresponding secondary amine, (R)-3-(2-bromoethyl)pyrrolidine.

N-Acylation: The resulting secondary amine is now nucleophilic and can be readily acylated using standard reagents like acyl chlorides or anhydrides in the presence of a base to form the desired N-acyl derivative.

The pyrrolidine ring is a five-membered saturated heterocycle and is relatively stable due to its low ring strain. Consequently, ring-opening and ring-expansion reactions are challenging and require specific, often harsh, conditions or advanced catalytic systems.

Deconstructive functionalization of unstrained cyclic amines like pyrrolidine is an emerging area in synthetic chemistry. These transformations typically require cleavage of the inert C–N bonds, which can be enabled by photoredox catalysis or electrochemical methods. Such strategies can convert the cyclic amine into a linear, functionalized amine.

Ring expansion, for instance, to a six-membered piperidine (B6355638) ring, is also a synthetically challenging but valuable transformation. Modern methods, such as Rh(II)-catalyzed reactions of related systems, can achieve ring expansions via carbene intermediates, showcasing pathways for skeletal remodeling of cyclic structures. organic-chemistry.org However, the application of these methods to a substrate like N-benzylpyrrolidine would require careful planning and optimization.

Stereospecificity and Stereoselectivity in Reactions of the Compound

The presence of a stereogenic center at the C3 position of the pyrrolidine ring in this compound exerts significant influence on the stereochemical course of its reactions. This influence is particularly evident in intramolecular cyclization reactions, where the chiral scaffold directs the formation of new stereocenters in a predictable manner.

One of the most important transformations of this compound is its intramolecular cyclization to form indolizidine derivatives. This reaction typically proceeds via a nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbon of the bromoethyl side chain. The stereochemistry of the starting material dictates the stereochemistry of the resulting bicyclic product. For instance, the cyclization of this compound is expected to lead to the formation of a specific stereoisomer of the corresponding benzyl-substituted indolizidinium bromide. This type of stereospecific transformation is fundamental in the synthesis of natural products and their analogues, where precise control of stereochemistry is paramount.

While direct studies detailing the stereospecificity of reactions involving this compound are not extensively documented in publicly available literature, the principles of stereoselective synthesis in related systems are well-established. The diastereoselective synthesis of highly substituted pyrrolidines often relies on the directing effect of existing chiral centers. In the case of intramolecular reactions, the transition state geometry is constrained by the pyrrolidine ring, leading to a preferred orientation for the reacting groups and resulting in a high degree of stereoselectivity.

The following table illustrates the expected stereochemical outcome of the intramolecular cyclization, a key reaction demonstrating the stereospecificity of this compound.

| Starting Material | Reaction Type | Expected Major Product Stereochemistry |

| This compound | Intramolecular Cyclization | Specific enantiomer of the corresponding indolizidinium salt |

Regioselective Functionalization of the Pyrrolidine Core

The functionalization of the pyrrolidine core of this compound can be achieved with a degree of regioselectivity, influenced by both electronic and steric factors. The positions on the pyrrolidine ring exhibit different reactivities, allowing for selective modification.

The most common site of reaction is the bromoethyl side chain, which readily undergoes nucleophilic substitution reactions. However, functionalization of the pyrrolidine ring itself is also possible. The carbon atoms adjacent to the nitrogen (C2 and C5) are activated towards deprotonation due to the inductive effect of the nitrogen atom. This allows for regioselective lithiation followed by quenching with an electrophile. The presence of the N-benzyl group can influence the regioselectivity of this deprotonation.

Furthermore, the C4 position, while less activated, can also be a site for functionalization, often requiring more forcing conditions or specific directing groups. The regioselectivity of these reactions is crucial for the synthesis of complex pyrrolidine derivatives with specific substitution patterns.

Below is a table summarizing the potential sites for regioselective functionalization on the pyrrolidine core and the types of reactions that can be employed.

| Position on Pyrrolidine Core | Activating/Directing Group | Type of Reaction | Potential Products |

| C2 and C5 | N-benzyl group | Deprotonation (lithiation) followed by electrophilic quench | 2- or 5-substituted-(R)-1-benzyl-3-(2-bromoethyl)pyrrolidine |

| C3 (side chain) | Bromoethyl group | Nucleophilic substitution, intramolecular cyclization | Various 3-substituted pyrrolidines, indolizidine derivatives |

It is important to note that achieving high regioselectivity often requires careful optimization of reaction conditions, including the choice of base, solvent, temperature, and electrophile. The inherent chirality of the molecule can also play a role in the diastereoselectivity of these functionalization reactions, leading to the formation of specific stereoisomers of the substituted pyrrolidine products.

Role As a Chiral Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Functionalized Pyrrolidine (B122466) Derivatives

The inherent reactivity of the bromoethyl group in (R)-1-benzyl-3-(2-bromoethyl)pyrrolidine makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This property has been widely exploited for the introduction of diverse functional groups at the 3-position of the pyrrolidine ring, leading to a vast library of functionalized derivatives.

Researchers have successfully employed this building block in reactions with a wide range of nucleophiles, including amines, thiols, azides, and carbanions. These reactions typically proceed with high efficiency and stereochemical fidelity, preserving the (R)-configuration at the C3 stereocenter. The resulting functionalized pyrrolidines serve as key intermediates in the synthesis of biologically active compounds and novel chemical entities.

Table 1: Examples of Functionalized Pyrrolidine Derivatives from this compound

| Nucleophile | Resulting Functional Group | Potential Application |

| Primary/Secondary Amine | Aminoethyl | Synthesis of receptor ligands, enzyme inhibitors |

| Thiol | Thioethyl | Development of metabolic probes, covalent inhibitors |

| Sodium Azide (B81097) | Azidoethyl | Precursor for triazoles, further functionalization |

| Malonate Esters | Carboxyethyl | Elaboration into more complex side chains |

The benzyl (B1604629) group on the pyrrolidine nitrogen serves as a robust protecting group throughout these transformations. Its stability under various reaction conditions, coupled with its facile removal via hydrogenolysis, provides a strategic advantage in multi-step synthetic sequences.

Utility in the Construction of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen atom within the pyrrolidine ring and an electrophilic bromoethyl side chain, makes it an ideal precursor for the construction of fused heterocyclic systems. Intramolecular cyclization reactions are a common strategy to forge new rings onto the pyrrolidine core, leading to novel polycyclic architectures.

For instance, treatment of this compound with a suitable base can induce an intramolecular N-alkylation, resulting in the formation of a fused bicyclic system containing a pyrrolizidine (B1209537) core. The stereochemistry of the starting material directly translates to the stereochemistry of the resulting fused product, providing access to enantioenriched bicyclic structures.

Furthermore, the bromoethyl side chain can be elaborated prior to cyclization, enabling the synthesis of more complex fused systems. For example, conversion of the bromide to an azide, followed by a reduction and intramolecular reductive amination, can lead to the formation of pyrrolo[1,2-a]pyrazines and related heterocyclic frameworks. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and synthetic compounds.

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The versatile reactivity of this compound makes it a valuable building block in DOS strategies.

Starting from this single chiral precursor, a multitude of divergent synthetic pathways can be envisioned. The bromoethyl side chain can be reacted with a library of diverse nucleophiles to introduce appendage diversity. Subsequently, the benzyl protecting group can be removed and the secondary amine can be acylated or alkylated with a variety of reagents to further expand the chemical space.

Moreover, the functionalized pyrrolidine derivatives obtained can be subjected to a range of cyclization and rearrangement reactions to generate a collection of compounds with diverse molecular scaffolds. This approach allows for the rapid and efficient generation of a library of complex and stereochemically defined molecules from a common starting material, which is a hallmark of successful DOS campaigns.

Strategic Intermediate for Scaffold Modification

In medicinal chemistry, the pyrrolidine ring is a common scaffold found in many approved drugs and clinical candidates. The ability to modify and functionalize this core structure is crucial for optimizing pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This compound serves as a strategic intermediate for such scaffold modification efforts.

The bromoethyl "handle" allows for the attachment of various pharmacophoric groups or for the linkage to other molecular fragments. This modular approach enables medicinal chemists to systematically explore the structure-activity relationships (SAR) of a particular compound series. For example, different aryl, heteroaryl, or aliphatic groups can be introduced via the bromoethyl side chain to probe specific interactions with a biological target.

Furthermore, the stereodefined nature of this building block ensures that the resulting modifications are introduced in a spatially controlled manner. This is particularly important in drug design, where the three-dimensional arrangement of functional groups is often critical for biological activity.

Enantioenriched Fragments for Chemical Biology Research

Chemical biology often relies on the use of small molecule probes to investigate and manipulate biological processes. Enantioenriched fragments are particularly valuable in this context as they can exhibit stereospecific interactions with their biological targets, leading to a more precise understanding of molecular recognition events.

This compound provides access to a range of enantioenriched pyrrolidine-based fragments. The bromoethyl side chain can be functionalized with reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers. These tagged fragments can then be used in a variety of chemical biology applications, including:

Target Identification: Identifying the protein targets of a bioactive compound.

Enzyme Profiling: Probing the activity and substrate specificity of enzymes.

Imaging: Visualizing the subcellular localization of a target protein or biological process.

The chiral nature of these fragments, derived from the (R)-configuration of the starting material, is crucial for studying the stereochemical requirements of biological interactions.

Future Research Directions and Emerging Methodologies

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure pyrrolidines is a cornerstone of modern organic chemistry, given their prevalence in pharmaceuticals and natural products. nih.govunibo.itresearchgate.net While classical synthetic routes exist, future research will likely focus on developing more efficient, scalable, and stereoselective methods for preparing (R)-1-benzyl-3-(2-bromoethyl)pyrrolidine.

Promising areas of investigation include:

Organocatalysis: The use of chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers, has revolutionized asymmetric synthesis. unibo.itrsc.org Future work could involve developing novel organocatalytic cyclization strategies from acyclic precursors to directly establish the (R)-stereocenter with high enantiomeric excess. mdpi.comacs.org This approach avoids the use of metal catalysts, aligning with green chemistry principles.

Biocatalysis: Enzymes offer unparalleled stereoselectivity. nih.govacs.org The development of engineered enzymes, such as imine reductases or transaminases, could enable the highly selective synthesis of chiral pyrrolidine (B122466) precursors from simple starting materials. nih.govacs.org A potential biocatalytic route could involve the asymmetric reduction of a cyclic imine or the intramolecular amination of an amino ketone. acs.org

Metal-Catalyzed Asymmetric Cyclization: Transition-metal-catalyzed reactions, such as intramolecular C-H amination, provide a powerful tool for constructing N-heterocycles. nih.govacs.org Research into new chiral ligands for metals like copper, palladium, or rhodium could lead to highly efficient and enantioselective methods for synthesizing the pyrrolidine core. mdpi.comnih.gov

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Research Focus |

| Asymmetric Organocatalysis | Chiral Proline Derivatives, Diarylprolinol Silyl Ethers | Metal-free, environmentally friendly, high enantioselectivity. unibo.itrsc.org | Design of new catalysts for intramolecular cyclizations. |

| Biocatalysis | Imine Reductases, Transaminases, Cytochrome P450 variants | High stereoselectivity, mild reaction conditions, sustainable. nih.govacs.org | Enzyme screening and directed evolution for specific substrates. nih.gov |

| Metal-Catalyzed C-H Amination | Copper or Palladium with Chiral Ligands | High atom economy, direct functionalization of C-H bonds. nih.govacs.org | Development of novel, highly selective chiral ligands. |

| Ring-Closing Enyne Metathesis | Grubbs or other Ruthenium catalysts | Access to diverse pyrrolidine derivatives from readily available substrates. acs.org | Optimization for substrates containing nucleophilic nitrogen atoms. acs.org |

Exploration of Alternative Reactivity Modes for the Bromoethyl Group

The 2-bromoethyl substituent is a versatile functional handle, typically employed for intramolecular cyclization via nucleophilic substitution to form bicyclic structures. However, its reactivity extends beyond this common transformation. Future research should explore alternative reaction pathways to broaden the synthetic utility of this compound.

Potential areas for exploration include:

Cross-Coupling Reactions: The bromoethyl group can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse carbon-based substituents. This would allow for the synthesis of novel pyrrolidine derivatives with extended side chains.

Radical Chemistry: Photoredox catalysis or other radical initiation methods could be used to generate a radical at the ethyl side chain. This radical intermediate could then participate in additions to alkenes or arenes, opening up new avenues for carbon-carbon bond formation.

Elimination Reactions: Under suitable basic conditions, the bromoethyl group can undergo elimination to form a vinylpyrrolidine derivative. This vinyl group can then be further functionalized through reactions like Heck coupling, hydroboration-oxidation, or epoxidation.

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. An integrated approach combining experimental techniques with computational chemistry offers a powerful tool for these investigations. nih.govacs.orgnih.gov

Computational Approaches: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, determine the energies of transition states and intermediates, and elucidate the role of catalysts and solvents. nih.govresearchgate.netbeilstein-journals.orgnih.gov For instance, computational studies could:

Model the transition states of organocatalyzed or metal-catalyzed cyclization reactions to understand the origins of stereoselectivity.

Investigate the energetics of different reactivity modes of the bromoethyl group (e.g., substitution vs. elimination) under various conditions. nih.govresearchgate.net

Predict the reactivity of novel pyrrolidine derivatives in silico.

Experimental Approaches: Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring (e.g., NMR, IR) can provide crucial data to validate computational models. For example, kinetic analysis of a copper-catalyzed C-H amination reaction can help to determine the rate-determining step and the effect of different ligands on the reaction rate. nih.govacs.org

The table below outlines a potential integrated approach for studying a novel asymmetric synthesis.

| Methodology | Objective | Expected Outcome |

| Computational (DFT) | Model the reaction pathway and transition states for a new catalytic system. nih.gov | Identify the key stereodetermining step and predict catalyst performance. |

| Experimental (Kinetics) | Measure reaction rates under varying conditions (catalyst, substrate, temperature). | Determine the rate law and activation parameters, corroborating the computational model. |

| Experimental (Spectroscopy) | Identify and characterize reaction intermediates using in-situ NMR or IR. | Provide direct evidence for the proposed mechanistic pathway. |

Application in the Synthesis of Novel Chemical Probes and Tools

Chiral pyrrolidines are privileged scaffolds in medicinal chemistry. nih.gov this compound serves as a valuable starting material for creating novel chemical probes and tools to investigate biological systems. Its structure allows for the systematic exploration of chemical space to target specific proteins or pathways.

Future applications in this area could include:

Fragment-Based Drug Discovery: The pyrrolidine core can be used as a fragment for screening against biological targets. The bromoethyl group allows for the straightforward elaboration of initial fragment hits into more potent lead compounds. nih.gov

Synthesis of Targeted Covalent Inhibitors: The reactive bromoethyl group can be designed to form a covalent bond with a specific nucleophilic residue (e.g., cysteine) in a protein active site, leading to highly potent and selective inhibitors.

Development of PET Ligands: By incorporating a positron-emitting radionuclide, derivatives of this compound could be developed as ligands for Positron Emission Tomography (PET) imaging, enabling the visualization and study of biological targets in vivo.

Sustainable and Green Chemistry Approaches for its Synthesis and Transformations

The principles of green chemistry are increasingly important in modern chemical synthesis. jddhs.comuniroma1.itmdpi.com Future research on this compound should prioritize the development of more sustainable and environmentally benign methods.

Key areas for improvement include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. jddhs.com Solvent-free reaction conditions should also be explored. mdpi.comwjpmr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste. uniroma1.it Catalytic methods, such as C-H activation, are particularly advantageous in this regard. nih.gov

Renewable Feedstocks: Exploring synthetic routes that begin from renewable resources, such as amino acids (like proline) or other bio-based starting materials. rsc.org

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing to reduce energy consumption and reaction times. mdpi.com Biocatalytic methods also operate under mild conditions, reducing energy demands. nih.gov

The following table summarizes green chemistry principles and their potential application to the synthesis of this compound.

| Green Chemistry Principle | Application to Synthesis/Transformation |

| Waste Prevention | Employing high-yield catalytic reactions to minimize byproduct formation. uniroma1.it |

| Atom Economy | Using addition and cyclization reactions that incorporate most atoms from the reactants. |

| Less Hazardous Synthesis | Replacing hazardous reagents (e.g., strong bases, toxic metals) with safer alternatives. |

| Use of Safer Solvents | Shifting from chlorinated solvents to water, ethanol, or performing reactions neat. jddhs.com |

| Use of Catalysis | Developing highly efficient organocatalysts or biocatalysts to replace stoichiometric reagents. unibo.itnih.gov |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a versatile tool for chemical innovation.

Q & A

Q. What are the standard synthetic routes for preparing (R)-1-benzyl-3-(2-bromoethyl)pyrrolidine, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves alkylation of (R)-1-benzylpyrrolidine with 1,2-dibromoethane under basic conditions. For example, potassium carbonate in DMF at elevated temperatures (150°C, 20 hours) promotes nucleophilic substitution . To optimize efficiency:

- Use microwave-assisted synthesis to reduce reaction time (as demonstrated in analogous pyrrolidine syntheses) .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to confirm intermediate formation .

- Purify via column chromatography (silica gel, gradient elution) to isolate the bromoethyl derivative .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., δ 3.30–3.33 ppm for benzylic protons) and compare with chiral analogs .

- IR Spectroscopy : Confirm C-Br stretching (~550–600 cm⁻¹) and tertiary amine bands (~2800 cm⁻¹) .

- HRMS : Validate molecular weight (calc. for C₁₃H₁₇BrN: 290.04 g/mol) using ESI or TOF methods .

- X-ray Crystallography : Resolve stereochemical ambiguities via SHELXL refinement (e.g., cell parameter refinement for pyrrolidine derivatives) .

Q. What safety protocols should be followed when handling bromoethyl-containing pyrrolidine derivatives?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to lachrymatory and alkylating properties of bromoethyl groups.

- In case of skin contact, wash immediately with water and consult a physician .

- Store under inert atmosphere (argon) to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography employing SHELX software resolve stereochemical uncertainties in this compound?

- Methodological Answer :

- Collect high-resolution diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .

- Analyze anisotropic displacement parameters to confirm bromine positioning and pyrrolidine ring puckering .

- Cross-validate with NMR-derived NOE correlations to ensure stereochemical consistency .

Q. What mechanistic insights can kinetic studies provide for alkylation reactions involving bromoethyl-pyrrolidine derivatives?

- Methodological Answer :

- Perform variable-temperature NMR or stopped-flow experiments to determine rate constants for SN2 vs. SN1 pathways.

- Construct Arrhenius/Eyring plots (e.g., ln(k) vs. 1/T) to calculate activation energy, as demonstrated in hydroamination studies of pyrrolidine .

- Investigate solvent effects (DMF vs. THF) on reaction kinetics using DFT calculations .

Q. How should researchers address contradictory data between TLC monitoring and isolated yields during synthesis?

- Methodological Answer :

- Scenario : TLC indicates reaction completion, but isolated yield is low.

- Resolution :

- Analyze crude product via 1H NMR to detect side products (e.g., elimination or dimerization) .

- Optimize workup: Use ammonium chloride washes to remove unreacted starting materials .

- Consider alternative routes (e.g., reductive cyclization of β-aroylpropionitriles) to bypass unstable intermediates .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.